(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol
Overview
Description
(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol is a pyrazole derivative known for its significant applications in various fields, including agrochemicals and pharmaceuticals. This compound is characterized by the presence of difluoromethoxy, methyl, and trifluoromethyl groups attached to a pyrazole ring, along with a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol typically involves the reaction of appropriate pyrazole intermediates with difluoromethoxy and trifluoromethyl substituents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The process may involve multiple steps, including halogenation, nucleophilic substitution, and thiolation .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in the replacement of the difluoromethoxy or trifluoromethyl groups with other functional groups .
Scientific Research Applications
Chemistry
In chemistry, (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol is used as an intermediate in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazole ring and the thiol group can contribute to the compound’s pharmacological properties, making it a subject of interest in the development of new medications.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, particularly herbicides. Its effectiveness in controlling a wide range of weeds makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Pyroxasulfone: A pyrazole herbicide with similar structural features, used for controlling grass and broadleaf weeds.
Isoxazoline Derivatives: Compounds with a pyrazole ring, known for their herbicidal and insecticidal properties.
Uniqueness
(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol stands out due to its unique combination of difluoromethoxy, trifluoromethyl, and methanethiol groups. This combination imparts distinct chemical and biological properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5N2OS/c1-14-5(15-6(8)9)3(2-16)4(13-14)7(10,11)12/h6,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLIEAQIAPXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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